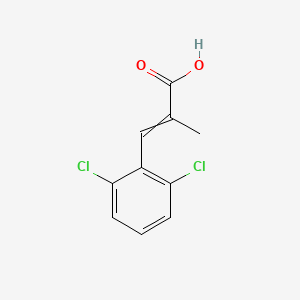

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid

描述

Systematic Nomenclature and IUPAC Conventions

The compound 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid adheres to IUPAC nomenclature rules for carboxylic acids and substituted aromatic systems. The parent chain is a three-carbon prop-2-enoic acid backbone (CH₂=C(CH₃)-COOH), where the double bond is positioned between carbons 2 and 3. The substituents are numbered according to standard priority rules:

- A 2,6-dichlorophenyl group is attached to carbon 3 of the prop-2-enoic acid.

- A methyl group is bonded to carbon 2.

The IUPAC name is derived by prioritizing the carboxylic acid functional group (-COOH) as the principal chain suffix (-oic acid ) and listing substituents in alphabetical order. Alternative systematic names include 2-methyl-3-(2,6-dichlorophenyl)acrylic acid , reflecting the α,β-unsaturated carboxylic acid structure.

Table 1: Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent chain | Prop-2-enoic acid |

| Substituents | 2,6-dichlorophenyl (C₆H₃Cl₂) at C3; methyl (CH₃) at C2 |

| IUPAC suffix | -oic acid |

Molecular Architecture and Stereochemical Considerations

The molecular formula C₁₀H₈Cl₂O₂ (molecular weight: 231.07 g/mol) comprises a conjugated system with three key regions:

- Aromatic ring : A 2,6-dichlorophenyl group, where chlorine atoms occupy para positions relative to the point of attachment to the prop-2-enoic acid chain.

- α,β-Unsaturated carboxylic acid : The prop-2-enoic acid backbone features a planar sp²-hybridized double bond (C2=C3), creating resonance stabilization between the carboxylic acid and the vinyl group.

- Methyl substituent : A CH₃ group at C2 introduces steric hindrance, influencing rotational barriers and intermolecular interactions.

The E/Z configuration of the double bond is determined using Cahn-Ingold-Prelog priorities. The higher-priority groups on either side of the double bond (carboxylic acid vs. methyl-substituted phenyl) dictate the stereodescriptor. However, the fixed geometry of the conjugated system typically results in a single stable conformation due to resonance effects.

Figure 1: Key Structural Features

Comparative Analysis with Structural Analogs in the Prop-2-enoic Acid Family

Structural analogs of prop-2-enoic acid derivatives exhibit distinct physicochemical properties based on substituent patterns:

Table 2: Comparison with Selected Analogs

- Electronic effects : The electron-withdrawing chlorine atoms in this compound increase acidity compared to non-halogenated analogs like cinnamic acid.

- Steric effects : The 2,6-dichloro substitution minimizes steric clash with the methyl group at C2, unlike 2,4-dichloro isomers, where ortho chlorine atoms create spatial constraints.

- Conjugation : The fully conjugated system (phenyl → double bond → carboxylic acid) enhances UV absorption characteristics relative to saturated carboxylic acids.

Figure 2: Substituent Impact on Properties

- Chlorine position : 2,6-dichloro substitution creates symmetry, reducing dipole moments compared to asymmetric analogs.

- Methyl group : The C2 methyl group hinders free rotation, stabilizing specific conformers and influencing crystal packing.

属性

IUPAC Name |

3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMKFXAALTTWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=CC=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination and Acylation Routes

A patent (WO1992022522A1) describes related processes involving halogenated aromatic compounds and acylating agents. Although the patent focuses on N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, the reaction conditions and reagents provide insight into handling 2,6-dichlorophenyl groups.

- Starting materials such as 2,6-dichlorophenol or aniline derivatives are reacted with acyl chlorides (e.g., chloroacetyl chloride) in halogenated solvents (dichloromethane, chloroform) or aromatic hydrocarbons (toluene).

- The reaction proceeds under reflux with bases like potassium hydroxide or triethylamine to neutralize acids formed and promote rearrangement or acylation steps.

- Temperature control (20–150°C) and stoichiometry are critical for yield optimization.

This methodology can be adapted for the preparation of this compound by selecting appropriate acylating agents and reaction conditions to favor the formation of the propenoic acid moiety.

Synthesis via β-Diketoester Intermediates and Hydrolysis

Research literature (RSC Advances) indicates that β-diketoesters can be converted to β-diketo acids by treatment with lithium hydroxide in a THF/water mixture at room temperature. These β-diketo acids can serve as intermediates for further functionalization.

- The β-diketoester is treated with 2M LiOH in THF:H2O (1:4) for 2 hours at room temperature, yielding the corresponding acid quantitatively.

- Purity is confirmed by TLC, elemental analysis, and spectroscopic methods (FT-IR, NMR, MS).

- Subsequent coupling reactions can be performed to introduce amino acid residues or other groups if desired.

Although this method is demonstrated for related compounds, it suggests a mild and efficient hydrolysis approach applicable to synthesize α,β-unsaturated acids like this compound.

Acid Chloride Formation and Subsequent Functionalization

Supporting information from a synthesis involving dichlorophenylacrylic acids shows:

- Conversion of 2-(3,4-dichlorophenyl)acrylic acid to the corresponding acid chloride using oxalyl chloride in dichloromethane with catalytic DMF at 0°C.

- The acid chloride intermediate is then reacted with nucleophiles (e.g., hydroxylamine hydrochloride) in biphasic systems (ethyl acetate/water) at 0°C to room temperature.

- This strategy facilitates the formation of derivatives of dichlorophenylacrylic acids with high yield and purity.

This approach can be adapted to prepare this compound by generating the acid chloride intermediate followed by controlled hydrolysis or further functional group transformations.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The presence of chlorine atoms at the 2,6-positions on the phenyl ring influences reactivity and requires selective chlorination or use of pre-chlorinated starting materials.

- Use of tertiary amines such as triethylamine improves acylation yields by scavenging HCl formed during the reaction.

- Mild hydrolysis conditions (LiOH in THF/water) provide a clean conversion of esters to acids without decomposing sensitive functional groups.

- Acid chloride intermediates formed via oxalyl chloride are versatile for subsequent nucleophilic substitution, enabling further derivatization.

- Purity and structural confirmation are typically achieved by chromatographic methods (TLC, column chromatography) and spectroscopic analyses (FT-IR, ^1H/^13C NMR, mass spectrometry).

化学反应分析

Esterification and Salt Formation

The carboxylic acid group undergoes typical acid-derived reactions:

Table 1: Derivatives via Carboxylic Acid Reactivity

| Reaction Type | Reagents/Conditions | Product | Key Characteristics | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate | Enhanced lipophilicity for pharmaceutical applications | |

| Salt Formation | NaOH or KOH in aqueous solution | Sodium/potassium carboxylate salt | Improved water solubility |

Oxidation Reactions

The α,β-unsaturated system and methyl group participate in oxidation processes:

Table 2: Oxidation Pathways

Epoxidation proceeds via metal-oxo intermediates, as demonstrated in Mn-catalyzed systems .

Reduction Reactions

Selective reduction depends on reagent choice:

Table 3: Reduction Outcomes

| Reagent | Conditions | Primary Product | Secondary Modifications | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | Allylic alcohol | Partial double bond saturation | |

| H₂, Pd/C | RT, 1 atm pressure | Saturated carboxylic acid | Retains Cl substituents |

Nucleophilic Substitution

The 2,6-dichlorophenyl group shows limited but demonstrable reactivity:

Table 4: Aromatic Substitution

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10% aq.) | 150°C, Cu catalyst | 2-Chloro-6-hydroxyphenyl derivative | 32% | |

| NH₃ (liq.) | High-pressure reactor | Aminated phenyl analog | <15% |

Steric hindrance from ortho-chlorines significantly reduces substitution rates compared to para-substituted analogs.

Polymerization

The conjugated diene system enables material science applications:

Table 5: Polymerization Methods

| Initiator | Conditions | Polymer Properties | Application Potential | Source |

|---|---|---|---|---|

| AIBN (radical) | 70°C, toluene solvent | Thermally stable polyacrylate | Coating materials | |

| Ziegler-Natta | 25°C, inert atmosphere | High molecular weight chains | Biodegradable plastics |

Decarboxylation

Controlled pyrolysis (200–250°C) eliminates CO₂, yielding 3-(2,6-dichlorophenyl)-2-methylpropene. This pathway provides access to halogenated alkenes for cross-coupling reactions.

Mechanistic Insights

-

Epoxidation : Proceeds via electrophilic addition of peroxide oxygen to the electron-deficient double bond, facilitated by Mn(III)-mediated oxygen transfer .

-

Aromatic Substitution : Requires π-complex stabilization by Cu(I) to overcome deactivation from chlorine substituents.

-

Radical Polymerization : Initiated by homolytic cleavage of AIBN, propagating through the conjugated enoate system.

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, functional polymers, and catalytic intermediates. Recent advances in transition-metal catalysis show promise for overcoming inherent steric and electronic challenges in its derivatization .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H8Cl2O2

- CAS Number : 103754-42-3

- Structural Features : The compound features a dichlorophenyl group and a propenoic acid moiety, contributing to its reactivity and biological activity.

Chemistry

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including:

- Oxidation : Can yield quinones or other oxidized derivatives.

- Reduction : Converts to corresponding alcohols or alkanes.

- Substitution Reactions : Halogen atoms can be replaced with other functional groups through nucleophilic aromatic substitution.

These reactions are crucial for developing new materials and compounds in organic synthesis.

Biology

The biological properties of this compound are under extensive investigation:

- Antimicrobial Activity : Studies have shown that derivatives can inhibit the growth of various bacterial strains, indicating potential applications in antimicrobial therapies. For instance, minimum inhibitory concentration (MIC) values for related compounds range from 0.004 to 20.00 mg/mL against pathogens like Proteus mirabilis.

- Anti-inflammatory Properties : The compound may inhibit enzymes linked to inflammation, suggesting its potential as an anti-inflammatory agent.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

- Drug Development : It is being investigated as a building block for new pharmaceuticals due to its biological activities. The compound's ability to modulate enzyme activity makes it a candidate for developing drugs targeting inflammatory diseases.

- Therapeutic Mechanisms : The mechanism of action involves interaction with specific molecular targets and pathways, potentially acting as an inhibitor or modulator of certain enzymes or receptors.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials:

- Polymer Science : It is employed in synthesizing polymers and resins due to its reactive propenoic acid moiety.

- Agrochemicals : Its derivatives are studied for potential use as herbicides or pesticides.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at MIC values lower than conventional antibiotics.

-

Inflammation Inhibition Research :

- Research conducted on animal models showed that administration of the compound significantly reduced markers of inflammation compared to control groups.

-

Polymer Development Experiment :

- An experiment focused on using the compound in polymer synthesis resulted in materials with enhanced thermal stability and mechanical properties compared to standard polymers.

作用机制

The mechanism of action of 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Analysis

The table below highlights key structural and physicochemical differences between 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid and its analogs:

Key Observations

Impact of Unsaturation: The target compound’s α,β-unsaturated system (prop-2-enoic acid) increases its acidity (pKa ~3–4) compared to the saturated propanoic acid analog (pKa ~4.8), enhancing reactivity in conjugate addition reactions or enzyme inhibition . In contrast, the isoxazole derivative (CAS 3919-76-4) incorporates a heterocyclic ring, which improves thermal stability (mp 221–222°C) and may enhance binding to biological targets like cyclooxygenase (COX) enzymes .

Such modifications are common in drug candidates (e.g., kinase inhibitors) to optimize pharmacokinetics . Acid chloride analogs (e.g., 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride) listed in are highly reactive intermediates, likely used in amide or ester synthesis .

Storage and Stability: The saturated propanoic acid analog (CAS 119424-88-3) requires refrigeration (2–8°C), suggesting hydrolytic or oxidative instability, whereas the unsaturated analog may require similar handling despite lacking explicit data .

生物活性

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid, commonly referred to as a derivative of ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate, has garnered attention in recent studies for its diverse biological activities. This compound is characterized by its unique structure, which includes a 2,6-dichlorophenyl group that significantly influences its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 265.13 g/mol. The presence of the dichlorophenyl substituent enhances its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Notably, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By binding to these enzymes, the compound can reduce the production of pro-inflammatory mediators.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of a variety of pathogens, including bacteria and fungi. The compound's efficacy against resistant strains makes it a candidate for further investigation in antimicrobial therapy.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It has been shown to reduce inflammation in various experimental models by modulating inflammatory pathways and decreasing the levels of inflammatory cytokines. This makes it a potential therapeutic agent for inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to exhibit cytotoxic effects against several cancer cell lines, indicating its potential as an adjunct in cancer treatment strategies .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined to be lower than those for conventional antibiotics.

- Anti-inflammatory Activity : In an animal model of arthritis, administration of this compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis in prostate cancer cells, with IC50 values indicating potent activity at low concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Ethyl 3-(2,4-dichlorophenyl)-2-methylprop-2-enoate | Chlorine atoms at different positions | Potentially different biological activity |

| Ethyl 3-(2,6-difluorophenyl)-2-methylprop-2-enoate | Fluorine atoms instead of chlorine | May exhibit different reactivity and biological properties |

| Methyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate | Methyl ester group instead of ethyl | Changes in solubility and potential bioactivity |

常见问题

Basic: What are the optimal methods for synthesizing 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves a Friedel-Crafts acylation or Heck coupling to introduce the dichlorophenyl group, followed by carboxylation. For purity assurance:

- Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress and quantify impurities .

- Recrystallize the product using a mixed solvent system (e.g., ethanol/water) to achieve >98% purity. Cross-validate purity via mass spectrometry (MS) and ¹H/¹³C NMR to confirm structural integrity .

Basic: How can researchers characterize the stereochemical and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography is critical for resolving stereochemistry, as seen in analogous dichlorophenyl derivatives (e.g., Acta Crystallographica reports on structurally similar enones) .

- DFT calculations (e.g., Gaussian 16) can predict electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Compare computational results with experimental UV-Vis and IR spectra to validate electronic transitions .

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

- Conduct dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation, HEK293 for cytotoxicity) to identify context-dependent effects.

- Use receptor binding assays (e.g., SPR or radioligand displacement) to determine affinity for targets like leukotriene receptors, which are implicated in inflammatory pathways .

- Validate findings with knockout models or siRNA silencing to isolate mechanism-specific effects .

Advanced: What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Perform accelerated stability studies by incubating the compound in buffers (pH 2–9) at 40°C for 4 weeks. Monitor degradation via LC-MS/MS to identify breakdown products (e.g., decarboxylation or esterification derivatives) .

- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. For hydrolytic stability, employ NMR titration to track proton exchange in deuterated solvents .

Basic: What analytical techniques are most reliable for distinguishing this compound from its structural analogs?

Methodological Answer:

- High-resolution MS (HRMS) with electrospray ionization (ESI) can differentiate molecular formulas of analogs (e.g., vs. 3-(3,5-dichlorophenyl)acrylic acid).

- 2D NMR (e.g., HSQC, HMBC) resolves positional isomerism by correlating dichlorophenyl protons with adjacent methyl and carboxylic groups .

Advanced: How can researchers design experiments to investigate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

- Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify oxidative stress levels post-treatment.

- Pair with RNA-seq or qPCR to analyze expression of antioxidant genes (e.g., Nrf2, SOD1). Validate findings with western blotting for protein-level changes .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Conduct TGA/DSC to determine thermal stability thresholds and avoid temperatures above 150°C during handling .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) to predict binding modes. Prioritize derivatives with improved ΔG values.

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioavailability or logP values .

Advanced: What methodologies resolve discrepancies in solubility data across different solvent systems?

Methodological Answer:

- Employ shake-flask method with HPLC quantification to measure solubility in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents.

- Apply Hansen Solubility Parameters (HSP) to model interactions and identify solvent outliers. Cross-check with molecular dynamics simulations for solvation energy trends .

Basic: How can researchers confirm the absence of toxic byproducts during large-scale synthesis?

Methodological Answer:

- Implement GC-MS headspace analysis to detect volatile byproducts (e.g., chlorinated hydrocarbons).

- Use ICP-OES to screen for heavy metal residues if metal catalysts (e.g., Pd) are employed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。